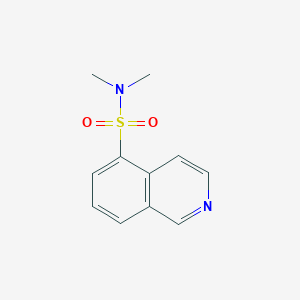

N,N-Dimethylisoquinoline-5-sulfonamide

Vue d'ensemble

Description

. It is known for its molecular weight of 236.29 g/mol and its chemical structure, which includes a sulfonamide group attached to an isoquinoline ring.

Méthodes De Préparation

The synthesis of N,N-Dimethylisoquinoline-5-sulfonamide involves several steps. One common method includes the reaction of isoquinoline with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by the reaction with dimethylamine to form the final sulfonamide product. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .

Analyse Des Réactions Chimiques

N,N-Dimethylisoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N,N-Dimethylisoquinoline-5-sulfonamide and its derivatives are being investigated for their potential as antimicrobial agents. Sulfonamides, in general, exhibit a broad spectrum of antibacterial properties, primarily due to their ability to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This mechanism is crucial in treating infections caused by various pathogens.

Case Study: Antibacterial Activity

A study highlighted the effectiveness of this compound against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, making it a candidate for further development as an antibiotic .

Antimicrobial Resistance Research

With the rising concern over antimicrobial resistance, compounds like this compound are being explored as alternatives to traditional antibiotics. Research has shown that modifications to the sulfonamide structure can enhance activity against resistant strains of bacteria, including those resistant to conventional sulfonamides.

Case Study: Resistance Mechanisms

Recent investigations into the molecular mechanisms of resistance have revealed that certain structural modifications in sulfonamides can circumvent existing resistance pathways. This highlights the importance of this compound as a scaffold for developing next-generation antibiotics .

Synthesis and Chemical Applications

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for further chemical modifications, making it valuable in the development of new compounds with desired biological activities.

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. Techniques such as metal-free coupling reactions have been employed to synthesize this compound with high yields, demonstrating its practicality in pharmaceutical applications .

Toxicological Studies

While exploring its applications, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that while it may cause skin and eye irritation, further studies are required to fully understand its safety implications when used therapeutically.

Toxicity Profile

Research has shown that this compound exhibits low toxicity levels in vitro, but its effects on human health need comprehensive evaluation through clinical studies .

Mécanisme D'action

The mechanism of action of N,N-Dimethylisoquinoline-5-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

N,N-Dimethylisoquinoline-5-sulfonamide can be compared with other sulfonamide derivatives, such as:

N,N-Dimethylbenzenesulfonamide: Similar in structure but with a benzene ring instead of an isoquinoline ring.

Activité Biologique

N,N-Dimethylisoquinoline-5-sulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article explores its antibacterial, antiviral, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The compound features a sulfonamide group attached to an isoquinoline structure, which is significant for its biological activity. The presence of the sulfonamide moiety allows it to interfere with bacterial folate synthesis, a mechanism common to many sulfonamide antibiotics.

Antibacterial Activity

This compound exhibits notable antibacterial properties, particularly against Gram-positive and certain Gram-negative bacteria. Its mechanism primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | 25 ± 0.5 |

| Escherichia coli | 20 µg/mL | 20 ± 0.3 |

| Bacillus subtilis | 10 µg/mL | 30 ± 0.2 |

| Klebsiella pneumoniae | 25 µg/mL | 18 ± 0.4 |

Research has shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with MIC values comparable to traditional sulfonamides like sulfadiazine .

Antiviral Activity

Recent studies have expanded the scope of this compound to include antiviral applications. The compound has demonstrated efficacy against several viral strains, including those responsible for respiratory infections.

Table 2: Antiviral Activity Against Viral Strains

| Viral Strain | EC (µM) | Mechanism of Action |

|---|---|---|

| Cytomegalovirus (CMV) | 12.5 | Inhibition of viral replication |

| Influenza A Virus H9N2 | 8.0 | Interference with viral RNA synthesis |

| Newcastle Disease Virus (NDV) | 15.0 | Blocking viral entry into host cells |

In vitro studies indicated that this compound effectively inhibited CMV replication with an EC value of approximately 12.5 µM . Its mechanism involves disrupting the viral life cycle at multiple stages, making it a candidate for further antiviral drug development.

Case Studies and Research Findings

- Antibacterial Screening : A study evaluated various sulfonamide derivatives, including this compound, revealing enhanced antibacterial activity when electron-withdrawing groups were present . The compound showed significant promise in treating infections caused by resistant bacterial strains.

- Antiviral Efficacy : Another research effort focused on the antiviral properties of sulfonamides, highlighting this compound's ability to reduce viral load in infected cell cultures significantly . This positions the compound as a potential lead in developing new antiviral therapies.

- Toxicity and Safety : While the compound exhibits beneficial biological activities, studies also assessed its toxicity profile. It was found to have a relatively low toxicity in vitro, suggesting a favorable safety margin for potential therapeutic use .

Propriétés

IUPAC Name |

N,N-dimethylisoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHJXMWWAQWJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521005 | |

| Record name | N,N-Dimethylisoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-22-4 | |

| Record name | N,N-Dimethylisoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylisoquinoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.